molecular formula C15H24N2O B14459349 4-(Cyclohexylmethoxy)-6-methyl-2-propylpyrimidine CAS No. 66743-14-4

4-(Cyclohexylmethoxy)-6-methyl-2-propylpyrimidine

Cat. No.: B14459349
CAS No.: 66743-14-4
M. Wt: 248.36 g/mol
InChI Key: GSUBTBIQFSYSTH-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethoxy)-6-methyl-2-propylpyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethoxy)-6-methyl-2-propylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Cyclohexylmethoxy Group: The cyclohexylmethoxy group can be introduced via a nucleophilic substitution reaction. Cyclohexylmethanol is reacted with a suitable leaving group (e.g., tosylate) to form cyclohexylmethoxy.

    Alkylation: The methyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

    Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethoxy)-6-methyl-2-propylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the cyclohexylmethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidines with different functional groups.

Scientific Research Applications

4-(Cyclohexylmethoxy)-6-methyl-2-propylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethoxy)-6-methyl-2-propylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexylmethoxy)-6-methyl-2-ethylpyrimidine
  • 4-(Cyclohexylmethoxy)-6-methyl-2-butylpyrimidine
  • 4-(Cyclohexylmethoxy)-6-methyl-2-isopropylpyrimidine

Uniqueness

4-(Cyclohexylmethoxy)-6-methyl-2-propylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

66743-14-4

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

4-(cyclohexylmethoxy)-6-methyl-2-propylpyrimidine

InChI

InChI=1S/C15H24N2O/c1-3-7-14-16-12(2)10-15(17-14)18-11-13-8-5-4-6-9-13/h10,13H,3-9,11H2,1-2H3

InChI Key

GSUBTBIQFSYSTH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CC(=N1)OCC2CCCCC2)C

Origin of Product

United States

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